molecular formula C13H17NO B14896450 3-(Diethylamino)-1-phenylprop-2-en-1-one

3-(Diethylamino)-1-phenylprop-2-en-1-one

Cat. No.: B14896450
M. Wt: 203.28 g/mol
InChI Key: FBBCPAXKZPGGOM-ZHACJKMWSA-N
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Description

3-(Diethylamino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a diethylamino group attached to a phenylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-phenylprop-2-en-1-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-(diethylamino)propylamine with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 3-(diethylamino)-1-phenylpropan-1-ol or 3-(diethylamino)-1-phenylpropane.

    Substitution: Formation of various substituted enones or amines.

Scientific Research Applications

3-(Diethylamino)-1-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-1-phenylpropan-1-one
  • 3-(Diethylamino)-1-phenylpropane
  • 3-(Diethylamino)-1-phenylpropan-2-ol

Uniqueness

3-(Diethylamino)-1-phenylprop-2-en-1-one is unique due to the presence of the enone structure, which imparts distinct chemical reactivity compared to its saturated analogs. The enone moiety allows for participation in conjugate addition reactions and other transformations that are not possible with saturated compounds. Additionally, the diethylamino group enhances the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-3-(diethylamino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+

InChI Key

FBBCPAXKZPGGOM-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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